molecular formula C21H22N2O3 B11326931 2-(2,6-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

Cat. No.: B11326931
M. Wt: 350.4 g/mol
InChI Key: LAQVWVTUVNVOST-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group, a quinoline moiety, and an acetamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.

    Quinoline Derivative Preparation: 8-ethoxyquinoline is synthesized through the reaction of quinoline with ethyl iodide in the presence of a base.

    Coupling Reaction: The phenoxy intermediate is then coupled with the quinoline derivative in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenoxy and quinoline groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy or quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide is unique due to the presence of both the dimethylphenoxy and ethoxyquinoline groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C21H22N2O3/c1-4-25-18-11-10-17(16-9-6-12-22-20(16)18)23-19(24)13-26-21-14(2)7-5-8-15(21)3/h5-12H,4,13H2,1-3H3,(H,23,24)

InChI Key

LAQVWVTUVNVOST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)COC3=C(C=CC=C3C)C)C=CC=N2

Origin of Product

United States

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